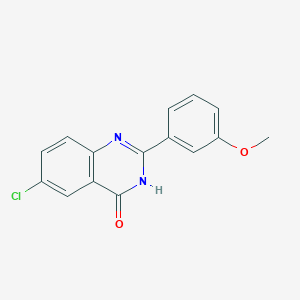
6-Chloro-2-(3-methoxyphenyl)quinazoline-4(3H)-one
Cat. No. B8402715
M. Wt: 286.71 g/mol
InChI Key: GEPNISACABGZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06479499B1
Procedure details


According to the preparation of 42, 2-amino-5-chlorobenzamide (31) (1.0 g, 5.9 mmol)and 3-methoxybenzaldehyde (34) (0.8 g, 5.9 mmol) were used to afford 50 (1.6 g, 94.3%) as pale yellow needles.



Name
Yield
94.3%
Identifiers


|
REACTION_CXSMILES
|
COC1C=CC=CC=1C1NC(=O)C2C(=CC=CC=2)N=1.[NH2:20][C:21]1[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][C:22]=1[C:23]([NH2:25])=[O:24].[CH3:31][O:32][C:33]1[CH:34]=[C:35]([CH:38]=[CH:39][CH:40]=1)[CH:36]=O>>[CH3:31][O:32][C:33]1[CH:34]=[C:35]([C:36]2[NH:25][C:23](=[O:24])[C:22]3[C:21](=[CH:29][CH:28]=[C:27]([Cl:30])[CH:26]=3)[N:20]=2)[CH:38]=[CH:39][CH:40]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC=C1)C1=NC2=CC=CC=C2C(N1)=O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)N)C=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=O)C=CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=CC1)C1=NC2=CC=C(C=C2C(N1)=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g | |
| YIELD: PERCENTYIELD | 94.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
